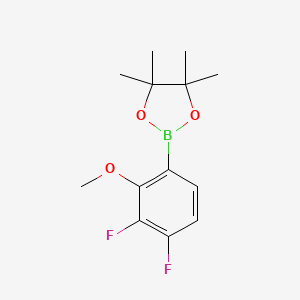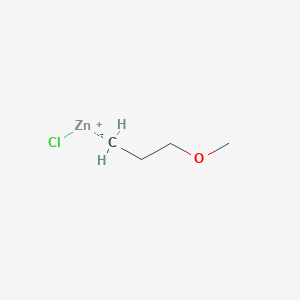
4-(Difluorochloromethoxy)benzonitrile, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluorochloromethoxy)benzonitrile, or 4-DCB, is a fluorinated nitrile compound that has been studied for its potential applications in scientific research. 4-DCB is a versatile compound, as it can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Its unique chemical and physical properties make it an ideal choice for a wide range of laboratory experiments.
科学的研究の応用
4-DCB has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, chromatography, and analytical techniques. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 4-DCB can be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters.
作用機序
4-DCB acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles, such as halides and carbonyl compounds, to form a new product. It can also act as an electrophile in certain reactions, such as the Wittig reaction. Additionally, 4-DCB can act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-DCB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-DCB is not known to be mutagenic, carcinogenic, or teratogenic, so it is unlikely to cause any adverse effects in humans.
実験室実験の利点と制限
The advantages of using 4-DCB in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-DCB in laboratory experiments is that it is relatively expensive compared to other reagents.
将来の方向性
The potential future directions for the use of 4-DCB in scientific research include its use as a reagent in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters. Finally, further studies could be conducted to determine the biochemical and physiological effects of 4-DCB.
合成法
4-DCB can be synthesized in a variety of ways, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical process that involves the reaction of an organometallic compound with an organic halide. This reaction produces a new organometallic compound, which can then be used to synthesize 4-DCB. The Wittig reaction is also a chemical process, in which an organic halide is reacted with a phosphonium salt to produce an alkene. This reaction can also be used to synthesize 4-DCB.
特性
IUPAC Name |
4-[chloro(difluoro)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKSUZGIXYOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluorochloromethoxy)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














